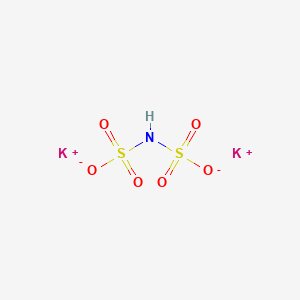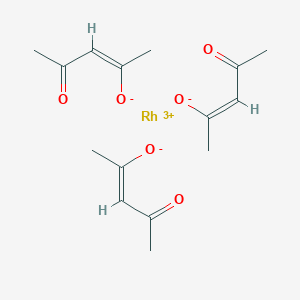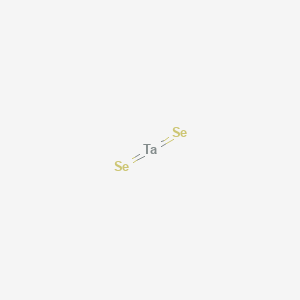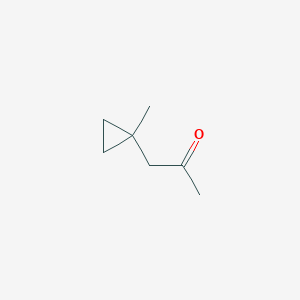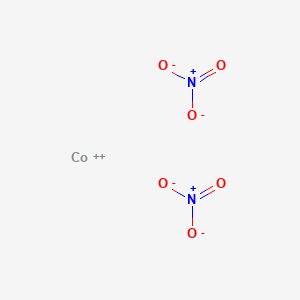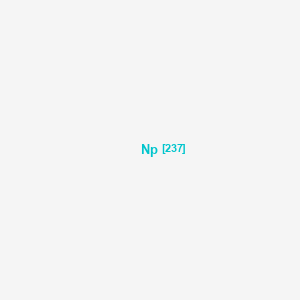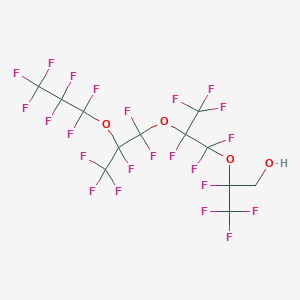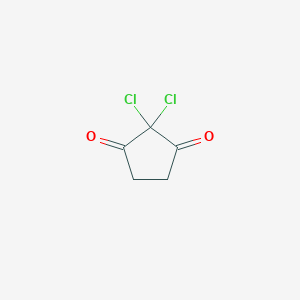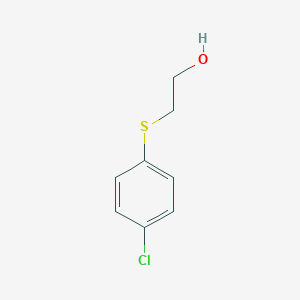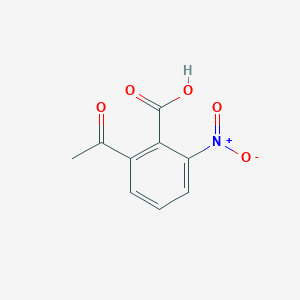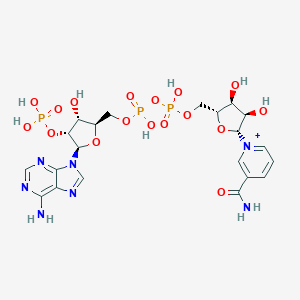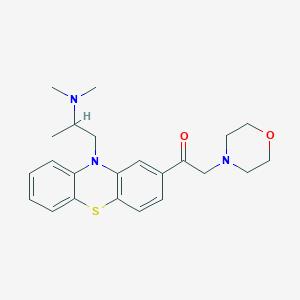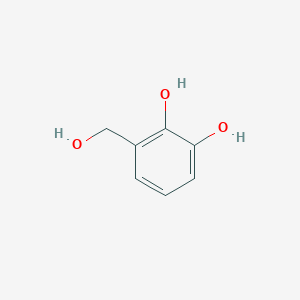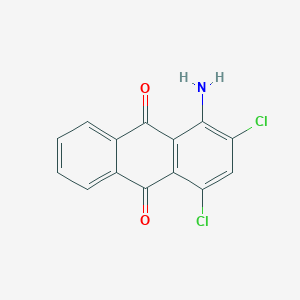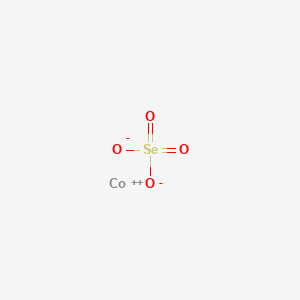
Cobalt(2+) selenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) selenate is a chemical compound that is composed of cobalt, selenium, and oxygen. It has been the subject of many scientific studies due to its potential applications in various fields, including materials science, catalysis, and medicine. In
科学的研究の応用
Cobalt(2+) selenate has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of cobalt selenide nanoparticles, which have shown promising properties for use in solar cells and energy storage devices. In catalysis, it has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, it has been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of cobalt(2+) selenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death, which is the desired effect in cancer treatment.
生化学的および生理学的効果
Cobalt(2+) selenate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using cobalt(2+) selenate in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of cobalt(2+) selenate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use in energy storage devices, where its properties as a precursor for cobalt selenide nanoparticles could be further explored. Additionally, its catalytic properties could be studied in more detail for potential applications in organic synthesis.
合成法
The synthesis of cobalt(2+) selenate can be achieved through several methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of cobalt(II) nitrate hexahydrate and sodium selenate in an aqueous solution. The resulting product is a blue-green crystalline solid that can be purified through filtration and drying.
特性
CAS番号 |
14590-19-3 |
|---|---|
製品名 |
Cobalt(2+) selenate |
分子式 |
CoO4Se |
分子量 |
201.9 g/mol |
IUPAC名 |
cobalt(2+);selenate |
InChI |
InChI=1S/Co.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChIキー |
ATORBMMJNYFMAK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
正規SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
その他のCAS番号 |
14590-19-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



